molecular formula C10H8ClF3O2 B2783846 Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate CAS No. 1250584-13-4

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate

Cat. No.: B2783846
CAS No.: 1250584-13-4
M. Wt: 252.62
InChI Key: MIHZHARLDBUUOS-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C10H8ClF3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a trifluoromethyl group and the alpha carbon is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-chloro-2-(2-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenylacetic acid derivatives.

    Hydrolysis: The primary products are 2-chloro-2-(2-(trifluoromethyl)phenyl)acetic acid and methanol.

    Oxidation: Depending on the oxidizing agent and conditions, various oxidized derivatives can be formed.

Scientific Research Applications

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in nucleophilic substitution reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-2-phenylacetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Methyl 2-bromo-2-(2-(trifluoromethyl)phenyl)acetate: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.

    Methyl 2-chloro-2-(4-(trifluoromethyl)phenyl)acetate: The trifluoromethyl group is positioned differently on the phenyl ring, affecting the compound’s properties.

Uniqueness

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHZHARLDBUUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250584-13-4
Record name methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate
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